Somatuline Autogel

Description

Properties

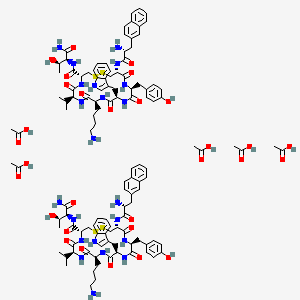

Molecular Formula |

C118H158N22O30S4 |

|---|---|

Molecular Weight |

2492.9 g/mol |

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1 |

InChI Key |

RUGAHXUZHWYHNG-NLGNTGLNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Somatuline Autogel® (Lanreotide): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatuline Autogel® (lanreotide) is a long-acting, synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1][2] It is a cornerstone in the therapeutic management of acromegaly and neuroendocrine tumors (NETs).[3][4] Its clinical efficacy is rooted in its targeted interaction with somatostatin receptors (SSTRs), initiating a cascade of intracellular events that lead to potent anti-secretory and anti-proliferative effects.[5] This technical guide provides a comprehensive exploration of the core mechanism of action of Somatuline Autogel®, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Receptor Binding and Selectivity

Lanreotide (B11836) exerts its physiological effects by binding to the family of five G-protein coupled somatostatin receptors (SSTRs), with a marked preference for subtypes SSTR2 and SSTR5.[2][6] This high-affinity binding is the primary determinant of its therapeutic action.[2]

Quantitative Data: Binding Affinity

The binding affinity of lanreotide for the five human SSTR subtypes has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher affinity. The following table summarizes the binding affinities of lanreotide for each SSTR subtype, compiled from various studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| SSTR1 | >1000 | [2][6] |

| SSTR2 | 0.25 ± 0.05 | [2] |

| SSTR3 | 14.1 ± 2.1 | [2] |

| SSTR4 | >1000 | [2][6] |

| SSTR5 | 1.3 ± 0.1 | [2] |

Signaling Pathways

Upon binding to SSTR2 and SSTR5, lanreotide acts as an agonist, triggering a conformational change in the receptor and activating intracellular signaling cascades.[6] These receptors are primarily coupled to inhibitory G-proteins (Gi/o).[6]

Primary Signaling Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway initiated by lanreotide is the inhibition of adenylyl cyclase.[5] This leads to a significant reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] The decrease in cAMP levels has several downstream consequences, including the modulation of ion channel activity and a reduction in the secretion of various hormones such as growth hormone (GH), insulin, and glucagon.[5]

Modulation of Ion Channels

Lanreotide also influences the activity of various ion channels, a critical mechanism for regulating cellular excitability and secretion.[5] Activation of specific potassium (K+) channels leads to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for an action potential and subsequent hormone release.[5] Furthermore, lanreotide can inhibit voltage-gated calcium (Ca2+) channels, directly reducing the influx of calcium that is essential for the exocytosis of secretory vesicles.[5]

Antiproliferative Signaling

Beyond its antisecretory effects, Somatuline Autogel® exhibits direct and indirect antiproliferative actions, particularly relevant in the context of neuroendocrine tumors.[7] These effects are mediated through the modulation of signaling pathways that control cell growth, survival, and apoptosis, including the MAPK/ERK and PI3K/Akt pathways.[5]

Experimental Protocols

The elucidation of Somatuline Autogel's® mechanism of action relies on a suite of well-established in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of lanreotide to SSTR subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[2]

-

Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.[2]

-

Centrifuge the homogenate to pellet the cell membranes.[8]

-

Wash the membrane pellet and resuspend it in a binding buffer.[8]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the SSTR subtype of interest.[8]

-

Add increasing concentrations of unlabeled lanreotide to competitor wells.[8]

-

Add the membrane preparation to each well to initiate the binding reaction.[8]

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

-

Separation and Quantification:

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the lanreotide concentration to generate a sigmoidal competition curve.[6]

-

Determine the IC50 value from the curve.[6]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

cAMP Assay

This functional assay measures the ability of lanreotide to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells stably expressing the target SSTR subtype.[2]

-

Pre-incubate the cells with various concentrations of lanreotide.[10]

-

Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and induce cAMP production.[11]

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways.

Methodology:

-

Cell Treatment and Lysis:

-

Protein Quantification and Electrophoresis:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane to prevent non-specific antibody binding.[8]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

-

Detection and Analysis:

Conclusion

The mechanism of action of Somatuline Autogel® is a well-defined process initiated by its high-affinity and selective binding to somatostatin receptors SSTR2 and SSTR5. This primary interaction triggers a cascade of intracellular signaling events, predominantly the inhibition of the adenylyl cyclase-cAMP pathway, leading to its potent antisecretory and antiproliferative effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the nuanced pharmacology of this important therapeutic agent. This in-depth knowledge is crucial for the ongoing development of novel somatostatin analogs and the optimization of treatment strategies for patients with acromegaly and neuroendocrine tumors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internalization of somatostatin receptors in brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]

Lanreotide Signaling in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide (B11836) is a long-acting synthetic somatostatin (B550006) analog with established therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of various tumor cells.[2][3] This interaction initiates a cascade of intracellular signaling events that culminate in both antisecretory and antiproliferative effects.[4][5] This technical guide provides a comprehensive overview of the core signaling pathways of lanreotide in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.

Core Signaling Pathways of Lanreotide

Lanreotide's multifaceted effects on cancer cells are primarily driven by its interaction with SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Upon binding, lanreotide triggers a conformational change in the receptor, leading to the activation of several downstream signaling cascades.

Inhibition of Adenylyl Cyclase and cAMP Reduction

The canonical signaling pathway activated by lanreotide involves the coupling of SSTR2 and SSTR5 to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels has profound effects on cellular function, including the reduced secretion of hormones and growth factors that can promote tumor growth.[6]

Modulation of MAPK and PI3K/Akt Pathways

Lanreotide also exerts its antiproliferative effects by modulating key signaling pathways involved in cell growth and survival, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. The activation of SSTRs by lanreotide can lead to the recruitment of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of these pathways, thereby inhibiting cell proliferation and inducing apoptosis.[7] While lanreotide monotherapy shows modest activity in some cancer cell lines, its efficacy is significantly enhanced when combined with inhibitors of the PI3K/mTOR pathway.[4]

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, lanreotide can also inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is achieved in part by reducing the levels of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7]

Quantitative Data on Lanreotide's Effects

The following tables summarize key quantitative data regarding lanreotide's binding affinity and its antiproliferative effects from in vitro and clinical studies.

Table 1: Somatostatin Receptor Binding Affinity of Lanreotide

| Receptor Subtype | IC50 (nM) | Binding Affinity |

| SSTR1 | >1000 | Very Low |

| SSTR2 | 2.5 | High |

| SSTR3 | >1000 | Very Low |

| SSTR4 | >1000 | Very Low |

| SSTR5 | 16 | High |

Data represents the concentration of lanreotide required to inhibit 50% of radiolabeled ligand binding.[8]

Table 2: In Vitro Antiproliferative Effects of Lanreotide Monotherapy

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| NCI-H727 | Bronchial NET | MTT | 25 µM | 16 hours | 17% reduction in viability | [9] |

| NCI-H727 | Bronchial NET | MTT | 100 µM | 16 hours | 23% reduction in viability | [9] |

| BON-1 | Pancreatic NET | MTT | 100 µM | 16 hours | 21% reduction in viability | [9] |

| BON-1 (Everolimus-resistant) | Pancreatic NET | MTT | 25 µM | 72 hours | IC50 (50% proliferative inhibition) | [9] |

| QGP-1 | Pancreatic NET | Cell Counting | 1 µM | 72 hours | Cell numbers reduced to 89.05% of control | [10] |

| BON-1 | Pancreatic NET | Cell Counting | 1 µM | 72 hours | Increased cell numbers to 126.9% of control | [10][11] |

Table 3: Clinical Efficacy of Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) - CLARINET Trial

| Endpoint | Lanreotide (n=101) | Placebo (n=103) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | Not Reached | 18.0 months | 0.47 (0.30-0.73) | <0.001 |

| 24-Month Progression-Free Survival Rate | 65.1% | 33.0% |

[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of lanreotide's signaling pathway are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is an indicator of cell number.

Materials:

-

96-well plates

-

Appropriate cell culture medium

-

Lanreotide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of lanreotide. Include a vehicle-treated control group.

-

Incubate for a specified period (e.g., 72-120 hours).[9]

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[7][12]

Western Blot Analysis of Downstream Signaling

This technique is used to quantify the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

-

Cells treated with lanreotide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse treated and control cells in lysis buffer.

-

Determine protein concentration using a protein assay.

-

Denature equal amounts of protein and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and add the chemiluminescent substrate to visualize the protein bands.

-

Quantify band intensities and normalize to a loading control.[7]

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity by lanreotide.

Materials:

-

96-well plate

-

Cells expressing SSTR2 or SSTR5

-

Lanreotide

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of lanreotide.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and perform the cAMP measurement according to the kit's instructions.

-

Generate a standard curve and calculate the cAMP concentration in each sample.

-

Plot the percentage of forskolin-stimulated cAMP production as a function of lanreotide concentration to determine the EC50 value.[9]

Somatostatin Receptor Binding Assay

This assay determines the binding affinity of lanreotide to its target receptors.

Materials:

-

Cell membranes from cells expressing the somatostatin receptor of interest

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14)

-

Unlabeled lanreotide

-

Binding buffer

-

Glass fiber filters

-

Cell harvester

-

Gamma counter

Procedure:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled lanreotide to competitor wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration to determine the IC50 value.[5][13]

Visualizations of Signaling Pathways and Workflows

Caption: Core signaling pathways of lanreotide in cancer cells.

Caption: Experimental workflow for a cell viability (MTT) assay.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Somatostatin Receptor Binding Affinity of Lanreotide Autogel

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the binding affinity of lanreotide (B11836), the active pharmaceutical ingredient in Somatuline® Autogel®, to the five human somatostatin (B550006) receptor subtypes (SSTRs). It includes quantitative binding data, comprehensive experimental methodologies, and visualizations of key biological and experimental processes.

Quantitative Binding Affinity Profile

Lanreotide acetate (B1210297) exhibits a distinct binding profile, showing high affinity for SSTR2, moderate to high affinity for SSTR5, and significantly lower affinity for SSTR1, SSTR3, and SSTR4.[1][2] This selectivity for SSTR2 and SSTR5 is the primary driver of its therapeutic effects, which include the inhibition of hormone secretion and cell proliferation.[1][3][4] The binding affinity, typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the drug's potency at each receptor subtype. Lower values denote a higher binding affinity.[1]

The data presented in the following table are collated from various in vitro radioligand binding assays. It is important to note that absolute values may vary between different experimental setups.[5]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| SSTR1 | >1000 | [5] |

| SSTR2 | 0.25 - 0.8 | [1][5] |

| SSTR3 | 14.1 - 100 | [1][5] |

| SSTR4 | >1000 | [1][5] |

| SSTR5 | 1.3 - 5.2 | [1][5] |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of lanreotide is predominantly determined using competitive radioligand binding assays.[1][6] This method quantifies the ability of unlabeled lanreotide to compete with and displace a radiolabeled ligand that has a known high affinity for a specific SSTR subtype.[1][6]

Key Methodologies:

-

Cell Line and Membrane Preparation:

-

Cell Culture: Assays utilize cell lines, such as Chinese Hamster Ovary (CHO) or HEK293 cells, which are stably transfected to express a single human somatostatin receptor subtype (e.g., hSSTR2 or hSSTR5).[1][3][5]

-

Harvesting and Homogenization: Cells are cultured to a high density, harvested, and then homogenized in a cold buffer solution.[3][5]

-

Membrane Isolation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and debris, followed by a high-speed centrifugation of the supernatant to pellet the cell membranes containing the receptors.[3]

-

Storage: The final membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.[3]

-

-

Competitive Binding Assay:

-

Incubation: A constant concentration of the prepared cell membranes and a specific radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Tyr³]-octreotide) are incubated together in a multi-well plate.[1][3]

-

Competition: Increasing concentrations of unlabeled lanreotide are added to the wells.[1][3] This allows lanreotide to compete with the radioligand for binding to the target SSTR.

-

Equilibrium: The mixture is incubated for a predetermined time at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[3][5]

-

-

Separation and Quantification:

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step efficiently separates the membrane-bound radioligand from the free, unbound radioligand.[3][5][6]

-

Washing: Filters are washed with cold buffer to minimize non-specific binding.[3]

-

Detection: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.[1][3]

-

-

Data Analysis:

-

Competition Curve: The data are plotted as the percentage of specific radioligand binding versus the logarithm of the unlabeled lanreotide concentration. This generates a sigmoidal dose-response curve.[1]

-

IC50 Determination: From this curve, the IC50 value is determined. The IC50 is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand.[1]

-

Ki Calculation: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

-

Signaling Pathways

Upon binding, lanreotide acts as an agonist at SSTR2 and SSTR5.[6] These receptors are G protein-coupled receptors (GPCRs) that are primarily linked to inhibitory G proteins (Gi/o).[1][3][6] Activation of these receptors by lanreotide initiates a cascade of intracellular signaling events that mediate its therapeutic effects.[4][7]

Primary Signaling Cascade:

-

G-Protein Activation: Lanreotide binding induces a conformational change in the receptor, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.[1]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[3][4][6]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4][6] The reduction in cAMP affects the activity of Protein Kinase A (PKA), thereby modulating cellular functions like hormone secretion.[3]

Downstream Effects:

Beyond the primary pathway, SSTR2 and SSTR5 activation by lanreotide leads to:

-

Modulation of Ion Channels: It influences the activity of potassium (K+) and calcium (Ca2+) channels, which alters cellular excitability and is crucial for inhibiting hormone secretion.[3][8]

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation, in particular, stimulates PTPs like SHP-1.[3][4] These enzymes can dephosphorylate growth factor receptors, thereby inhibiting mitogenic signaling pathways (e.g., MAPK and PI3K/AKT) and contributing to the anti-proliferative effects of lanreotide.[3][4][8][9]

-

Induction of Cell Cycle Arrest: The anti-proliferative effects are also achieved through the induction of cell cycle arrest, partly by upregulating inhibitors like p21 and p27.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

Lanreotide's Dichotomous Signaling: An In-depth Technical Guide to Downstream Effects at SSTR2 vs. SSTR5

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Lanreotide (B11836), a synthetic somatostatin (B550006) analog, is a cornerstone therapeutic for acromegaly and neuroendocrine tumors, exerting its effects primarily through the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). While both receptors are G protein-coupled and share the commonality of inhibiting adenylyl cyclase, their downstream signaling cascades diverge significantly, leading to nuanced and distinct cellular outcomes. This technical guide provides a comprehensive examination of the differential downstream effects of lanreotide at SSTR2 and SSTR5, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows to empower researchers and drug development professionals in the field of somatostatin receptor-targeted therapies.

Introduction

Lanreotide is an octapeptide analog of somatostatin with a longer half-life, making it clinically effective for chronic conditions characterized by hormonal over-secretion and cellular proliferation.[1] Its therapeutic efficacy is intrinsically linked to its binding profile, exhibiting a high affinity for SSTR2 and a comparatively lower, yet significant, affinity for SSTR5.[2] Both SSTR2 and SSTR5 are coupled to inhibitory G proteins (Gi/o), and their activation by lanreotide initiates a cascade of intracellular events that collectively contribute to its anti-secretory and anti-proliferative actions.[2] However, the subtleties in their downstream signaling pathways are critical for understanding the full spectrum of lanreotide's activity and for the development of next-generation, receptor-selective somatostatin analogs.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of lanreotide at human SSTR2 and SSTR5. These values have been compiled from various in vitro studies and represent the current understanding of lanreotide's receptor interaction.

Table 1: Lanreotide Binding Affinity at Human SSTR2 and SSTR5

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR2 | ~0.5 - 1.0[2] |

| SSTR5 | Moderate to low affinity[2] |

IC50 (Inhibitory Concentration 50%) values represent the concentration of lanreotide required to displace 50% of a specific radioligand, with lower values indicating higher binding affinity.

Table 2: Lanreotide Functional Activity at SSTR2 and SSTR5

| Assay | Receptor Subtype | Parameter | Value (nM) |

| cAMP Accumulation Inhibition | SSTR2 | IC50 | ~1-10 |

| cAMP Accumulation Inhibition | SSTR5 | IC50 | >100 |

| Cell Proliferation Inhibition (CCK-stimulated) | SSTR5 | EC50 | 1.1[3] |

| Intracellular Ca2+ Mobilization Inhibition (CCK-stimulated) | SSTR5 | EC50 | 0.35[3] |

IC50 values in cAMP assays represent the concentration of lanreotide that inhibits 50% of forskolin-stimulated cAMP production. EC50 (Effective Concentration 50%) values represent the concentration that produces 50% of the maximal response.

Differential Signaling Pathways

Upon lanreotide binding, both SSTR2 and SSTR5 initiate signaling through the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. While the inhibition of adenylyl cyclase by Gαi/o is a shared primary event, the subsequent and parallel signaling cascades diverge significantly between the two receptor subtypes.

SSTR2-Mediated Signaling

Activation of SSTR2 by lanreotide triggers a robust and multifaceted signaling cascade that potently inhibits cell proliferation and hormone secretion.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2]

-

Activation of Phosphotyrosine Phosphatases (PTPs): A hallmark of SSTR2 signaling is the recruitment and activation of Src homology region 2 domain-containing phosphatases, SHP-1 and SHP-2.[4] These PTPs play a crucial role in the anti-proliferative effects of lanreotide by dephosphorylating and inactivating key components of mitogenic pathways, such as receptor tyrosine kinases.[2]

-

Modulation of the MAPK/ERK Pathway: The activation of PTPs by SSTR2 can lead to the inhibition of the Ras-Raf-MEK-ERK signaling cascade, a central regulator of cell proliferation.[2]

-

Ion Channel Regulation: SSTR2 activation leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.[1][5] These actions decrease cellular excitability and hormone secretion.

-

Receptor Internalization and Recycling: SSTR2 undergoes agonist-induced internalization, a mechanism for signal desensitization. Following internalization, SSTR2 is often rapidly recycled back to the cell surface, allowing for the resensitization of the cellular response.[1]

SSTR5-Mediated Signaling

While also coupled to Gi/o proteins, the downstream effects of lanreotide binding to SSTR5 show distinct features, particularly concerning its anti-proliferative mechanisms.

-

Adenylyl Cyclase Inhibition: Similar to SSTR2, the Gαi subunit activated by SSTR5 inhibits adenylyl cyclase, leading to a reduction in cAMP levels.[6]

-

PTP-Independent Anti-proliferative Effects: In contrast to SSTR2, the anti-proliferative effects of SSTR5 are considered to be largely independent of phosphotyrosine phosphatase activity.[1] The precise mechanisms are still under investigation but may involve other signaling intermediates.

-

Modulation of Intracellular Calcium: SSTR5 activation can modulate intracellular calcium levels, though the exact mechanisms are not as well-defined as for SSTR2.[3] Studies have shown that lanreotide can inhibit CCK-stimulated intracellular calcium mobilization through SSTR5.[3]

-

Ion Channel Regulation: SSTR5 has also been shown to couple to and inhibit L-type Ca2+ channels.[5]

-

Receptor Internalization and Degradation: SSTR5 also undergoes agonist-induced internalization. However, unlike SSTR2, internalized SSTR5 is more likely to be targeted for lysosomal degradation rather than being rapidly recycled to the cell surface.[1] This can lead to a more prolonged desensitization of the receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of cell proliferation by the somatostatin analogue RC-160 is mediated by somatostatin receptor subtypes SSTR2 and SSTR5 through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

The Architecture of a Self-Assembling Peptide Depot: A Technical Guide to the Molecular Structure of Lanreotide Autogel

For Immediate Release

This technical whitepaper provides an in-depth examination of the molecular and supramolecular structure of Lanreotide (B11836) Autogel, a long-acting, sustained-release formulation of the synthetic octapeptide lanreotide. This document is intended for researchers, scientists, and drug development professionals interested in the principles of peptide self-assembly and its application in advanced drug delivery systems.

Introduction: From Peptide Monomer to Supramolecular Nanotube

Lanreotide is a synthetic analogue of the natural hormone somatostatin (B550006), with a high binding affinity for somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[1][2] Its therapeutic efficacy in conditions such as acromegaly and neuroendocrine tumors is significantly enhanced by its formulation as Lanreotide Autogel.[3][4] This formulation leverages the intrinsic property of lanreotide to self-assemble in an aqueous environment into a highly ordered, gel-like matrix of nanotubes, forming a depot upon subcutaneous injection that provides sustained drug release.[5][6]

The molecular structure of the lanreotide peptide is the cornerstone of this self-assembly process. It is a cyclic octapeptide with the sequence D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, where the two cysteine residues form a disulfide bridge, creating a constrained cyclic structure.[7][8] This unique primary and secondary structure, particularly the spatial arrangement of hydrophobic and hydrophilic residues, drives the hierarchical self-assembly in the presence of water and acetate (B1210297).[8][9]

The Hierarchical Self-Assembly of Lanreotide Nanotubes

The formation of the Autogel is a multi-step, hierarchical process that begins with the lanreotide monomer and culminates in a dense, liquid-crystalline phase of nanotubes.[9][10] This process is initiated by noncovalent interactions, including hydrophobic effects, π-π stacking between aromatic residues, and hydrogen bonding.[8][9]

The key stages of self-assembly are:

-

Dimerization: Two lanreotide monomers associate to form a dimer. This is a thermodynamically stable intermediate.[11]

-

Ribbon Formation: The dimers then assemble into open, ribbon-like structures.[11]

-

Nanotube Formation: These ribbons subsequently close to form perfectly hollow, monodisperse nanotubes with a diameter of approximately 24 nm.[8][9][12]

-

Gel Formation: At higher concentrations, these nanotubes pack into a dense, semi-solid gel with a hexagonal arrangement, forming the Autogel depot.[5][12]

The presence of acetic acid is critical in modulating this self-assembly process.[13]

Caption: Hierarchical self-assembly of Lanreotide Autogel.

Quantitative Structural and Biophysical Data

The structural and biophysical properties of Lanreotide Autogel have been characterized using a variety of techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of Lanreotide Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (free base) | [5] |

| Molecular Weight | 1096.34 g/mol | [5] |

| Appearance | White to off-white amorphous powder | [14] |

| Formulation | Supersaturated solution of lanreotide acetate in water for injection with glacial acetic acid for pH adjustment. | [14][15] |

Table 2: Supramolecular Structure of Lanreotide Nanotubes

| Parameter | Dimension | Method(s) | Reference(s) |

| Outer Diameter | ~24 nm | SAXS, Cryo-EM | [9][12][16] |

| Wall Thickness | ~1.8 nm | SAXS | [12][17] |

| Hexagonal Packing Lattice Parameter | 36.5 nm (365 Å) | SAXS | [12] |

Table 3: Somatostatin Receptor Binding Affinity of Lanreotide

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |

| SSTR1 | >1000 | [18] |

| SSTR2 | 0.8 | [2][18] |

| SSTR3 | 100 | [18] |

| SSTR4 | >1000 | [18] |

| SSTR5 | 5.2 | [2][18] |

Mechanism of Action: Receptor Binding and Intracellular Signaling

Lanreotide exerts its therapeutic effects by acting as a potent agonist at SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[1][19] Upon binding, lanreotide triggers a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi).[18] This initiates a signaling cascade that results in the inhibition of hormone secretion and cell proliferation.[1][19]

The primary signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[18]

-

Reduction of cAMP: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[18][19]

-

Downstream Effects: The reduction in cAMP levels inhibits the secretion of hormones such as growth hormone (GH), insulin, and glucagon, and has anti-proliferative effects.[1][18]

Other signaling pathways modulated by lanreotide include the activation of phosphotyrosine phosphatases (PTPs) and the modulation of ion channels.[18]

Caption: Lanreotide signaling pathway via SSTR2/5.

Experimental Protocols

The characterization of Lanreotide Autogel's molecular structure and function relies on a suite of advanced analytical techniques. Below are synopses of key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀ or Ki) of lanreotide for SSTR subtypes.

-

Materials: Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293), a radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), unlabeled lanreotide, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1.5% BSA, pH 7.4), and wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11][20]

-

Procedure:

-

Prepare serial dilutions of unlabeled lanreotide.[11]

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of unlabeled lanreotide.[11]

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]

-

Wash the filters with ice-cold wash buffer.[1]

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

Calculate the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the lanreotide concentration using non-linear regression analysis.[11]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to directly visualize the nanotubes and determine their structure at near-atomic resolution.

-

Sample Preparation:

-

Apply a small aliquot (3-4 μL) of the lanreotide solution to a glow-discharged EM grid.[9]

-

Blot the grid to create a thin film.[9]

-

Rapidly plunge the grid into liquid ethane (B1197151) to vitrify the sample, preserving the nanotubes in a near-native state.[9]

-

-

Imaging and Analysis:

-

Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.[9]

-

Collect thousands of images of individual nanotubes.[9]

-

Process the images using helical reconstruction software to generate a high-resolution 3D density map of the nanotube.[9]

-

Build an atomic model of the peptide into the density map.[9]

-

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)

SAXS and WAXS are used to determine the overall shape, size, and packing of the nanotubes in solution.

-

Sample Preparation: Load the aqueous lanreotide solution into a thin-walled quartz capillary.[9]

-

Data Collection: Place the capillary in a temperature-controlled sample holder within an X-ray beamline. Collect SAXS and WAXS patterns simultaneously using 2D detectors.[9]

-

Analysis:

-

SAXS: Analyze the data by fitting it to a hollow cylinder model to determine the mean radius and wall thickness. The presence of Bragg peaks indicates crystalline packing, allowing for the determination of the hexagonal lattice parameters.[9]

-

WAXS: Provides information on molecular-level spacing, such as the characteristic distances of β-sheets.[9]

-

Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) NMR

PFG-DOSY NMR is a non-destructive technique used to characterize the self-assembly and determine the diffusion coefficient of the supramolecular aggregates.

-

Sample Preparation: Homogenize approximately 40 mg of the Lanreotide Autogel sample with 25 μL of DMSO-d₆. Place the mixture in an HR-MAS rotor.[13]

-

Data Acquisition: Acquire 2D-DOSY experiments on a spectrometer equipped with an HR-MAS probe, spinning the sample at a magic angle of 56° at a rate of 4 kHz.[13]

-

Analysis: Process the DOSY spectra to calculate the diffusion coefficient (D) for the peptide signals. The average diffusion value (-logD) is then used to infer the relative size of the supramolecular aggregates based on the Stokes-Einstein equation.[13]

Atomic Force Microscopy (AFM)

AFM is used to image the morphology and dimensions of the self-assembled nanotubes on a surface.

-

Sample Preparation: Deposit a dilute solution of lanreotide onto a freshly cleaved mica surface and allow it to adsorb. The sample may be rinsed with water and dried under a stream of nitrogen.

-

Imaging: Image the sample in tapping mode in air. The height and phase images provide information on the topography and material properties of the nanotubes.

Caption: Experimental workflow for Lanreotide Autogel characterization.

Conclusion

The molecular structure of lanreotide is intricately designed to facilitate a hierarchical self-assembly process, resulting in the formation of a robust and highly ordered nanotube-based hydrogel. This supramolecular architecture is the foundation of the sustained-release properties of Lanreotide Autogel. A comprehensive understanding of this structure, achieved through a combination of advanced analytical techniques, is crucial for the development of next-generation peptide-based therapeutics and biomaterials. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug delivery and peptide engineering.

References

- 1. benchchem.com [benchchem.com]

- 2. aiom.it [aiom.it]

- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Origin of the Self-Assembly of Lanreotide into Nanotubes: A Mutational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ipsen.com [ipsen.com]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]

- 20. benchchem.com [benchchem.com]

In Vitro Pharmacodynamics of Somatuline Autogel (Lanreotide): A Technical Guide

Executive Summary: Lanreotide (B11836), the active pharmaceutical ingredient in Somatuline Autogel, is a long-acting synthetic octapeptide analog of the natural hormone somatostatin (B550006). Its therapeutic effects, particularly in the management of acromegaly and neuroendocrine tumors (NETs), are driven by its specific in vitro pharmacodynamic profile. Lanreotide functions by binding with high affinity to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5, initiating a cascade of intracellular signaling events.[1][2][3] These events culminate in potent anti-secretory and anti-proliferative effects. This guide provides a detailed examination of the in vitro pharmacodynamics of lanreotide, presenting quantitative binding and functional data, comprehensive experimental protocols, and visualizations of the core signaling pathways.

Receptor Binding and Affinity Profile

The therapeutic action of lanreotide is fundamentally linked to its selective binding to the family of five G-protein coupled somatostatin receptors (SSTR1-5).[1] In vitro binding assays have consistently shown that lanreotide has a high affinity for SSTR2 and a moderate-to-high affinity for SSTR5.[1][4] Its affinity for SSTR3 is significantly lower, and it demonstrates weak or negligible affinity for SSTR1 and SSTR4.[1][4] This selective targeting of SSTR2 and SSTR5 is crucial, as these subtypes are the primary mediators of its anti-proliferative and anti-secretory actions and are frequently overexpressed in neuroendocrine tumors.[5][6]

Data Presentation: Lanreotide Binding and Functional Affinity

The following table summarizes the binding affinities (Kᵢ or IC₅₀) and functional potency of lanreotide for each human SSTR subtype, compiled from various in vitro studies. Lower values are indicative of higher affinity and potency.

| Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀, nM) | Functional Potency (IC₅₀, cAMP Inhibition, nM) |

| SSTR1 | >1000[7][8] | >1000[7] |

| SSTR2 | 0.25 - 0.9[7][8] | 0.3[7] |

| SSTR3 | 12.1 - 14.1[7][8] | 7.8[7] |

| SSTR4 | >1000[7][8] | >1000[7] |

| SSTR5 | 1.3 - 8.2[7][8] | 2.4[7] |

Signal Transduction Pathways

Upon binding to SSTR2 and SSTR5, lanreotide triggers several key intracellular signaling cascades, primarily mediated by the inhibitory G-protein alpha subunit (Gαi).[9]

Canonical Gαi-Coupled Pathway: The predominant signaling mechanism involves the Gαi-mediated inhibition of the enzyme adenylyl cyclase.[1][9] This action leads to a significant decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] The reduction in cAMP levels curtails the activity of downstream effectors like Protein Kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in hormone secretion and cell proliferation.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Lanreotide's Inhibition of the Adenylyl Cyclase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide (B11836) is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin (B550006).[1] It is a cornerstone in the therapeutic management of neuroendocrine tumors (NETs) and acromegaly.[1] The clinical efficacy of lanreotide is fundamentally linked to its targeted interaction with somatostatin receptors (SSTRs), leading to the modulation of key intracellular signaling pathways.[2] This technical guide provides an in-depth exploration of the core mechanism of action of lanreotide: the inhibition of the adenylyl cyclase pathway. We will delve into its binding affinities, the subsequent signaling cascade, detailed experimental protocols for its characterization, and quantitative data to support researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Adenylyl Cyclase

Lanreotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). It exhibits a high binding affinity for SSTR subtypes 2 and 5 (SSTR2 and SSTR5), which are frequently overexpressed in neuroendocrine tumors.[2][3] This targeted binding initiates a cascade of intracellular events, primarily through the activation of inhibitory G-proteins (Gi/o).[1]

The activated α-subunit of the Gi protein dissociates and directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a significant reduction in intracellular cAMP levels. The decrease in cAMP, a crucial second messenger, results in various downstream effects, including the inhibition of hormone secretion and the modulation of cell proliferation and apoptosis, which are central to lanreotide's therapeutic benefits.[2][3]

Data Presentation

Quantitative Binding Affinity of Lanreotide for Somatostatin Receptor Subtypes

The binding affinity of lanreotide for each SSTR subtype is a critical determinant of its pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity. The data presented below is collated from various in vitro radioligand binding assays.

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference(s) |

| SSTR1 | >1000 | [4] |

| SSTR2 | 0.25 - 2.5 | [1][4][5] |

| SSTR3 | 14.1 - 100 | [4] |

| SSTR4 | >1000 | [4] |

| SSTR5 | 1.3 - 16 | [1][4][6][5] |

Note: Absolute values may vary between different experimental setups and the specific radioligand used.

Quantitative Functional Activity of Lanreotide: Inhibition of Adenylyl Cyclase

The functional consequence of lanreotide binding to SSTR2 and SSTR5 is the inhibition of adenylyl cyclase, leading to a decrease in cAMP production. This is often measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cAMP inhibition assays.

| Cell Line | Cancer Type | Lanreotide IC50/EC50 (cAMP, nM) | Reference(s) |

| CHO-K1 (expressing hSSTR2) | N/A | 0.3 | [4] |

| CHO-K1 (expressing hSSTR3) | N/A | 7.8 | [4] |

| CHO-K1 (expressing hSSTR5) | N/A | 2.4 | [4] |

| NCI-H720 | Bronchial NET | >10,000 (for proliferation) | [7] |

| NCI-H727 | Bronchial NET | >10,000 (for proliferation) | [7][8] |

| BON-1 | Pancreatic NET | 8,500 ± 1,200 (for proliferation) | [7] |

Note: Data for direct cAMP inhibition by lanreotide in various NET cell lines is limited in the public domain. The provided proliferation data indicates that some cell lines exhibit resistance to lanreotide monotherapy.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of lanreotide for specific SSTR subtypes.[9]

Objective: To quantify the ability of unlabeled lanreotide to displace a radiolabeled ligand from a specific SSTR subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[1]

-

Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide).[9]

-

Unlabeled Competitor: Lanreotide acetate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors.[10]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection Instrument: Gamma counter.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human SSTR subtype of interest.

-

Harvest the cells and homogenize them in cold lysis buffer.[10]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.[9]

-

Add increasing concentrations of unlabeled lanreotide to competitor wells.

-

For total binding, add assay buffer instead of the competitor.

-

For non-specific binding, add a high concentration of unlabeled somatostatin.[9]

-

Add the membrane preparation to each well to initiate the binding reaction.[9]

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration.

-

Fit the data using a non-linear regression model to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][4]

-

Adenylyl Cyclase (cAMP) Inhibition Assay

This functional assay measures the ability of lanreotide to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.[9][11]

Objective: To determine the EC50 or IC50 of lanreotide in modulating intracellular cAMP levels.

Materials:

-

Cells: A suitable cell line stably expressing the SSTR of interest (e.g., CHO-K1 or HEK293 cells).[9][11]

-

Phosphodiesterase Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[11]

-

Adenylyl Cyclase Stimulator: e.g., Forskolin to increase basal cAMP levels.[11]

-

Lanreotide Acetate

-

cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., ELISA, HTRF, or luciferase-based).[9][11]

-

Cell Lysis Buffer

-

Detection Instrument: Appropriate for the chosen cAMP assay kit (e.g., plate reader for absorbance, fluorescence, or luminescence).

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the SSTR of interest in a multi-well plate and allow them to attach.[9]

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to increase intracellular cAMP levels.[11]

-

Simultaneously, treat the cells with increasing concentrations of lanreotide.[11]

-

Incubate for a specific period (e.g., 30 minutes at 37°C).[11]

-

-

cAMP Measurement:

-

Data Analysis:

-

Generate a standard curve for cAMP concentrations.[11]

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the lanreotide concentration.[11]

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 or IC50 value.[4][11]

-

Conclusion

Lanreotide's primary mechanism of action, the inhibition of the adenylyl cyclase pathway via SSTR2 and SSTR5, is a well-established principle underlying its therapeutic efficacy. This guide has provided a comprehensive overview of this signaling cascade, supported by quantitative binding and functional data. The detailed experimental protocols for radioligand binding and cAMP inhibition assays offer a practical framework for researchers to further investigate the pharmacological properties of lanreotide and novel somatostatin analogs. A thorough understanding of these molecular interactions and the methodologies to study them is crucial for the continued development of targeted therapies for neuroendocrine tumors and other related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aiom.it [aiom.it]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

preclinical pharmacology of lanreotide

An In-depth Technical Guide to the Preclinical Pharmacology of Lanreotide (B11836)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide is a long-acting, synthetic octapeptide analog of the natural inhibitory hormone somatostatin (B550006).[1][2] Like somatostatin, lanreotide exerts its effects by binding to somatostatin receptors (SSTRs), exhibiting a high affinity for subtypes 2 and 5 (SSTR2 and SSTR5).[3][4] Its development was driven by the need to overcome the therapeutic limitations of native somatostatin, which has a plasma half-life of only one to three minutes.[2] Lanreotide's enhanced stability and prolonged duration of action have established it as a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs).[1][5] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and safety profile as established in animal models. It is intended to serve as a detailed resource for professionals engaged in endocrine research and the development of novel therapeutics.

Mechanism of Action

Lanreotide's therapeutic effects are mediated through its high-affinity binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) predominantly linked to inhibitory G-proteins (Gi).[2][4] This interaction initiates a cascade of intracellular signaling events that result in both antisecretory and antiproliferative effects.[4][6]

1.1. Receptor Binding Affinity

The selectivity of lanreotide for SSTR2 and SSTR5 is fundamental to its targeted therapeutic action.[7] Its binding affinity for the five human SSTR subtypes has been quantified in vitro using radioligand binding assays, with lower IC50/Ki values indicating higher affinity.[8]

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Affinity Level |

| SSTR1 | >1000 | Very Low[7][8] |

| SSTR2 | 0.8 - 2.5 | High[7][8] |

| SSTR3 | >100 - >1000 | Low to Very Low[7][8] |

| SSTR4 | >1000 | Very Low[7][8] |

| SSTR5 | 5.2 - 16 | High[7][8] |

1.2. Intracellular Signaling Pathways

Upon binding to SSTR2 and SSTR5, lanreotide triggers the following key signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8] This reduction in cAMP suppresses the secretion of various hormones, including growth hormone (GH), insulin (B600854), and glucagon (B607659).[4][9]

-

Modulation of Ion Channels: Activation of SSTRs leads to the modulation of calcium and potassium ion channels, causing membrane hyperpolarization and a decrease in calcium influx, which further inhibits hormone exocytosis.[6]

-

Antiproliferative Signaling: Lanreotide induces antiproliferative effects by activating phosphotyrosine phosphatases (PTPs) and modulating the MAPK and PI3K/Akt signaling pathways, which can lead to cell cycle arrest and apoptosis (programmed cell death).[4][6]

Preclinical Pharmacokinetics

The pharmacokinetic profile of lanreotide has been characterized in several animal species, primarily using long-acting release formulations that ensure sustained therapeutic concentrations. The Autogel® formulation is an aqueous solution that forms a drug depot upon deep subcutaneous injection, allowing for slow, controlled release.[2][10]

| Parameter | Beagle Dog (120 mg Autogel) | Rat (Radiolabeled) | Reference |

| Cmax (Maximum Concentration) | 88.1 ng/mL | - | [11][12] |

| T½ (Apparent Terminal Half-life) | ~198.6 hours | - | [11][12] |

| AUC₀-₈₄₀h (Area Under the Curve) | 6,995 ng·h/mL | - | [11][12] |

| Absolute Bioavailability (s.c.) | - | ~73% (Autogel) | [13] |

| Volume of Distribution (Vd) (i.v. IRF) | - | 16 L | [13] |

| Clearance (i.v. IRF) | - | 23.7 L/h | [13] |

IRF: Immediate Release Formulation; s.c.: subcutaneous

Preclinical Pharmacodynamics

Pharmacodynamic studies in animal models have confirmed lanreotide's ability to inhibit hormone secretion and control tumor growth, validating the mechanisms observed in vitro.

3.1. Antisecretory Effects

In anesthetized rats, lanreotide demonstrated potent inhibition of both basal and stimulated GH release, with a longer duration of action than native somatostatin.[9] It was shown to be less active than somatostatin in inhibiting glucose-stimulated insulin secretion but equipotent in inhibiting insulin-induced glucagon release.[9]

3.2. Antiproliferative Effects

Lanreotide's antitumor activity has been demonstrated in various preclinical neuroendocrine tumor models.[3] In xenograft models using SSTR2-positive NET cell lines, lanreotide administration resulted in dose-dependent tumor growth inhibition, a reduction in the proliferation marker Ki67, and an increase in apoptosis.[3]

| Model Type | Animal Model | Cell Line / Tumor Type | Key Endpoints | Outcome |

| Pituitary Adenoma | Immunodeficient Mice/Rats | GH3 (Rat GH-secreting) | GH levels, Tumor Volume | Inhibition of GH secretion and tumor growth.[4] |

| NET Xenograft | Immunocompromised Mice | BON-1, NCI-H727 (Human NET) | Tumor Volume, Survival | Significant tumor growth inhibition.[5] |

| Hepatocellular Carcinoma | Rats | Implanted Hepatoma | Tumor/Organ Ratio | High tumor-to-muscle ratio (11.20) at 24h for ¹⁸⁸Re-lanreotide.[14] |

Preclinical Safety and Toxicology

A comprehensive battery of safety and toxicology studies has been conducted for lanreotide in various animal models, demonstrating a generally favorable preclinical safety profile.[15][16]

| Study Type | Species | Formulation | Key Findings |

| Acute Toxicity | Beagle Dogs | PLGA Microspheres | No significant toxicity observed at dosages up to 22 mg/kg.[16][17] |

| Chronic Toxicity | Beagle Dogs | PLGA Microspheres | No significant chronic toxicity noted at dosages up to 22 mg/kg.[15][16] |

| Carcinogenicity | Mice (104-week) | - | Cutaneous and subcutaneous tumors at the injection site with high daily doses (30 mg/kg/day).[15] |

| Genotoxicity | In vitro / In vivo | - | No genotoxic potential demonstrated in a battery of acceptable assays.[9] |

| Female Fertility | Rats, Rabbits | IRF | Reduced fecundity, likely related to the pharmacological inhibition of GH.[9] |

| Embryofetal Toxicity | Rats, Rabbits | IRF | Not found to be teratogenic in pregnant animals.[9] |

| Safety Pharmacology | Guinea Pigs, Rats, Rabbits | PLGA Microspheres | Good safety profile in tests for anaphylaxis, hemolysis, and local/muscle irritation.[16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key experiments used in the evaluation of lanreotide.

5.1. Radioligand Binding Assay

This protocol is used to determine the binding affinity of lanreotide for specific SSTR subtypes.

-

Objective: To quantify the ability of unlabeled lanreotide to displace a known radioligand from a specific SSTR subtype.[7]

-

Materials:

-

Cell membranes from cell lines engineered to express a single human SSTR subtype (e.g., CHO-K1 cells).[8]

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14 or ¹²⁵I-[Leu⁸, D-Trp²²-Tyr²⁵]-SST-28).

-

Unlabeled lanreotide acetate (B1210297) at various concentrations.

-

Incubation buffer, glass fiber filters, and a gamma counter.

-

-

Methodology:

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of unlabeled lanreotide.[7]

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.[8]

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.[8]

-

Data Analysis: A sigmoidal dose-response curve is generated by plotting the percentage of inhibition against the concentration of lanreotide. The IC50 value (the concentration of lanreotide that inhibits 50% of radioligand binding) is calculated from this curve.[7]

-

5.2. In Vivo Neuroendocrine Tumor Xenograft Model

This protocol provides a framework for evaluating the in vivo efficacy of lanreotide.

-

Objective: To assess the antiproliferative effect of lanreotide on the growth of human NETs in an animal model.[5]

-

Materials:

-

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ NET cells, mixed 1:1 with Matrigel, into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Measure tumor length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[5]

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, lanreotide).[5]

-

Drug Administration: Administer Lanreotide Autogel (e.g., 120 mg/kg) via deep subcutaneous injection at specified intervals (e.g., every 28 days).[5]

-

Endpoint Analysis: Monitor tumor volume, animal body weight, and overall health. At the end of the study, tumors may be excised for further analysis (e.g., histology, Western blot).

-

5.3. In Vivo Pharmacokinetic Study

This protocol outlines a typical PK study in an animal model.[18]

-

Objective: To determine the pharmacokinetic parameters of a long-acting lanreotide formulation.

-

Animal Model: Male beagle dogs (10-12 kg).[18]

-

Methodology:

-

Administration: A single dose of the lanreotide long-acting formulation is administered via deep subcutaneous injection.[18]

-

Blood Sampling: Blood samples (e.g., 2 mL) are collected from the cephalic vein into K2EDTA tubes at predefined time points (e.g., pre-dose, and at 1, 4, 8, 24, 48, 72... hours post-dose).[18]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Lanreotide concentrations in plasma are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data using non-compartmental or population pharmacokinetic modeling approaches.[19]

-

Conclusion

The is well-characterized, providing a robust foundation for its clinical application. Its high-affinity and selective binding to SSTR2 and SSTR5 initiate signaling cascades that effectively inhibit hormone hypersecretion and tumor cell proliferation.[4][20] Pharmacokinetic studies in animal models have confirmed that its long-acting formulations provide sustained drug exposure, which is critical for its therapeutic efficacy.[11][13] The extensive toxicological data underscore a favorable safety profile, with predictable and manageable effects primarily related to its pharmacological activity.[9][15] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of lanreotide and to innovate in the field of somatostatin analog therapeutics.

References

- 1. Lanreotide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Formulation | Somatuline® Depot (lanreotide) [somatulinedepot.com]

- 11. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Therapeutic 188Re-lanreotide: determination of radiopharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting lanreotide microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Lanreotide's Impact on Hormone Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanreotide (B11836), a long-acting synthetic somatostatin (B550006) analog, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy is primarily attributed to its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, leading to the inhibition of hormone hypersecretion and control of tumor growth. This technical guide provides a comprehensive overview of the molecular mechanisms underlying lanreotide's effects on key hormone secretion pathways. It details the signaling cascades initiated upon SSTR activation, presents quantitative data from pivotal clinical studies, outlines detailed experimental protocols for investigating its mechanism of action, and provides visual representations of the critical pathways and workflows.

Introduction

Lanreotide is an octapeptide analog of the natural hormone somatostatin.[1][2] Its extended half-life compared to endogenous somatostatin allows for sustained therapeutic effects, making it a valuable agent in the treatment of conditions characterized by excessive hormone production.[1] This guide delves into the intricate molecular interactions and downstream signaling events that mediate lanreotide's potent inhibitory effects on various hormone secretion pathways.

Mechanism of Action: Somatostatin Receptor Binding and Downstream Signaling

Lanreotide's primary mechanism of action is its agonist activity at somatostatin receptors, with a high affinity for SSTR2 and SSTR5.[2][3][4] These G-protein coupled receptors (GPCRs) are predominantly expressed in various neuroendocrine cells and tumors.[5] The binding of lanreotide to SSTR2 and SSTR5 initiates a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi).[5][6]

The core signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[3][7] This reduction in cAMP levels is a critical step in inhibiting hormone synthesis and secretion.[3]

-

Modulation of Ion Channels: Lanreotide influences the activity of various ion channels. It promotes the opening of potassium (K+) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium (Ca2+) channels.[1][8] These actions reduce cellular excitability and calcium influx, which are essential for hormone exocytosis.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Lanreotide can stimulate the activity of PTPs, such as SHP-1.[5] These enzymes play a role in dephosphorylating key signaling molecules involved in cell growth and proliferation, contributing to lanreotide's anti-proliferative effects.[5]

Signaling Pathway Diagram

Caption: Lanreotide's core signaling pathway.

Effects on Key Hormone Secretion Pathways

Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1) Axis

In acromegaly, the hypersecretion of GH from pituitary adenomas leads to elevated levels of IGF-1. Lanreotide effectively suppresses GH secretion from these tumors by binding to SSTR2 and SSTR5 on somatotroph cells.[3][5] This, in turn, reduces hepatic IGF-1 production.[4]

Gastroenteropancreatic (GEP) Hormones

Lanreotide has a broad inhibitory effect on the secretion of various GEP hormones, including insulin, glucagon, gastrin, and pancreatic polypeptide.[2][3] This makes it an effective treatment for controlling the symptoms of hormone-secreting GEP-NETs.[9]

Serotonin (B10506) and other Vasoactive Substances in Carcinoid Syndrome

Carcinoid syndrome is characterized by the hypersecretion of serotonin and other vasoactive substances from neuroendocrine tumors.[10] Lanreotide effectively reduces the secretion of these substances, leading to the alleviation of symptoms such as diarrhea and flushing.[10][11]

Quantitative Data on Hormonal and Anti-proliferative Effects

The clinical efficacy of lanreotide in reducing hormone levels and controlling tumor growth has been demonstrated in numerous studies.